7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)-
Description
7,10,13,16,19-Docosapentaenoic acid (DPA; C22:5n-3) is a polyunsaturated fatty acid (PUFA) with five double bonds at positions 7, 10, 13, 16, and 19, adopting a (7Z,10Z,13Z,16Z,19E) configuration. It is an n-3 PUFA, structurally intermediate between eicosapentaenoic acid (EPA; C20:5n-3) and docosahexaenoic acid (DHA; C22:6n-3). DPA serves as a precursor for specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which are critical in resolving inflammation and promoting tissue repair .
Its biosynthesis occurs via elongation and desaturation of dietary EPA, followed by further conversion into DHA. Marine oils, such as fish and algal lipids, are primary natural sources . Analytical methods like GC-MS and NMR have confirmed its stereochemistry and lipidomic profiling .
Properties
CAS No. |
124020-08-2 |
|---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(7Z,10Z,13Z,16Z,19E)-docosa-7,10,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6-,10-9-,13-12-,16-15- |
InChI Key |
YUFFSWGQGVEMMI-KBRNBYEHSA-N |
Isomeric SMILES |
CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- can be synthesized through the elongation and desaturation of eicosapentaenoic acid (EPA).
Industrial Production Methods
Industrial production of 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- typically involves extraction from fish oils or deep-sea fish oils. The extraction process is followed by purification to obtain the desired compound .
Chemical Reactions Analysis
Metabolic Pathways
Conversion to Docosahexaenoic Acid (DHA)
n-3 DPA is a key intermediate in the biosynthesis of DHA (22:6n-3). The pathway involves:
-
Elongation : n-3 DPA (22:5n-3) is elongated to 24:5n-3 via malonyl-CoA-dependent steps .
-
Desaturation : The elongated product undergoes Δ6-desaturation to form 24:6n-3.
This pathway does not require a 4-desaturase, contradicting earlier hypotheses .
Biosynthesis of Specialized Proresolving Mediators (SPMs)
n-3 DPA is metabolized into anti-inflammatory and proresolving mediators:
Structural and Stereochemical Considerations
The (7Z,10Z,13Z,16Z,19Z) configuration is critical for biological activity. Deviations in stereoisomerism (e.g., 14E in synthetic intermediates) require careful control during synthesis .
Key Research Findings
-
Metabolic Independence : The pathway from n-3 DPA to DHA bypasses the need for a 4-desaturase, relying instead on elongation and β-oxidation .
-
Cellular Contributions : PMN cells rely on exogenous n-3 DPA for resolvin biosynthesis, as endogenous levels are insufficient .
-
SPM Diversity : n-3 DPA-derived SPMs (e.g., resolvins, protectins) demonstrate distinct anti-inflammatory and tissue-protective roles .
Scientific Research Applications
7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenoic acid, also known as all-cis-7,10,13,16,19-Docosapentaenoic acid or clupanodonic acid, is a polyunsaturated fatty acid (PUFA) with 22 carbons and 5 double bonds . It is an ω-3 fatty acid (n-3 DPA) and an intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .
Chemical Information
- Molecular Formula:
- Molecular Weight: 330.5
- Lipid Number: C22:5
- CAS Number: 24880-45-3
- Isomeric SMILES: C(CC=CCC=CCC=CCC=CCC)=CCCCCCC(O)=O
Applications
7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenoic acid is used in various biochemical applications . It is metabolized into specialized proresolving mediators (SPMs) that include resolvins, protectins, and maresins .
- Resolvins: n-3 DPA is a precursor to resolvins of the T series (RvT1, RvT2, RvT3, RvT4) and D series (RvD1~n-3~, RvD2~n-3~, and RvD5~n-3~) .
- Protectins: It is a precursor to protectins PD1~n-3~ and PD2~n-3~ .
- Maresins: n-3 DPA is a precursor to maresins MaR1~n-3~, MaR2~n-3~, and MaR3~n-3~ .
Research indicates that n-3 DPA can be retroconverted into EPA, especially in the liver (35%) and kidney (46%), and slightly converted into DHA, increasing the content of these two LCPUFA in affected tissues . Additionally, n-3 DPA supplementation can decrease total n-6 PUFA in affected tissues, especially n-6 DPA and adrenic acid (C22:4 n-6) .
Mechanism of Action
The mechanism of action of 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators, such as resolvins, protectins, and maresins, which play roles in resolving inflammation and protecting tissues .
Comparison with Similar Compounds
10,11-Dihydroxy-4(Z),7(Z),13(Z),16(Z),19(Z)-DPA
- Structure : A dihydroxy derivative with hydroxyl groups at positions 10 and 11.
7(S),17(S)-Dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-DPA
- Structure : A protectin analog with hydroxyl groups at positions 7 and 15.
- Activity : Resolves inflammation by reducing neutrophil infiltration and cytokine release, akin to DHA-derived protectins but with unique kinetics .
Maresins and Resolvins Derived from DPA
- Maresins (MaR1n-3 DPA) : Synthesized via 14-lipoxygenase oxidation of DPA, yielding 7,14-dihydroxy derivatives that enhance macrophage-mediated clearance of cellular debris .
- Resolvins (RvTs): 7,13,20-trihydroxy-DPA derivatives (e.g., RvT1–4) exhibit potent anti-inflammatory activity at nanomolar concentrations, comparable to DHA-derived resolvins but with distinct stereochemical requirements .
Structural and Functional Data Table
Research Findings and Clinical Relevance
- Anti-Inflammatory Mechanisms : DPA-derived SPMs resolve inflammation by blocking NF-κB and enhancing efferocytosis. For example, 11S,17S-dihydroxy-DPA reduces PM10-induced IL-6 production by 60% in HaCaT cells .
- Cardiovascular Benefits : n-3 DPA modulates lipid metabolism, reducing triglycerides and improving endothelial function. It is less studied than EPA/DHA but shows comparable efficacy in lowering CVD risk markers .
- Synthetic Challenges : Total synthesis of DPA derivatives requires precise stereocontrol, as seen in the synthesis of 13(R)-hydroxy-DPA using chiral auxiliaries and NMR-guided purification .
Biological Activity
7,10,13,16,19-Docosapentaenoic acid (DPA), also known as clupanodonic acid, is an omega-3 fatty acid that plays a crucial role in human health. It is a precursor to other important fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) and is found in various marine oils. This article reviews the biological activity of DPA, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.
Metabolism of DPA
DPA is metabolized primarily in the liver and can be converted into DHA through a series of desaturation and elongation steps. Research indicates that the conversion of DPA to DHA occurs independently of a 4-desaturase enzyme, suggesting alternative metabolic pathways are involved .
Key Metabolic Pathways:
- DPA can undergo chain elongation to form longer-chain fatty acids.
- The primary metabolic fate includes conversion into EPA and DHA, with varying efficiencies depending on tissue type .
| Metabolite | Conversion Pathway | Tissue Type | Efficiency |
|---|---|---|---|
| EPA | Direct conversion from DPA | Liver | Moderate |
| DHA | Sequential desaturation | Liver | High |
Biological Functions
DPA has several biological functions that contribute to its significance in health:
- Membrane Structure : DPA is a component of phospholipids in cell membranes. Its presence is vital for maintaining membrane integrity and fluidity .
- Cholesterol Regulation : DPA aids in the transport and oxidation of cholesterol, potentially lowering plasma cholesterol levels .
- Inflammatory Response Modulation : DPA can influence inflammatory pathways by serving as a precursor for bioactive lipid mediators such as resolvins and protectins .
Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of DPA demonstrated its ability to reduce leukocyte infiltration in a rat model of inflammation. When administered prior to an inflammatory challenge, DPA significantly decreased paw edema compared to controls .
Tissue Distribution
In an experimental setup involving Sprague-Dawley rats, supplementation with DPA showed increased concentrations in various tissues including the heart, liver, and spleen. This study highlighted the potential for DPA to enhance tissue levels of EPA and DHA through retroconversion processes .
Clinical Implications
Research has shown that dietary supplementation with DPA can lead to beneficial changes in fatty acid composition in human plasma and tissues. A seven-day supplementation trial indicated significant increases in plasma DHA levels following DPA intake .
Q & A
Q. How is the structural configuration of (7Z,10Z,13Z,16Z,19Z)-DPA validated in experimental settings?
Methodological Answer: Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). For instance, NMR can confirm the positions and geometry (cis/trans) of double bonds via coupling constants and chemical shifts, while GC-MS of methyl ester derivatives (e.g., methyl 7,10,13,16,19-docosapentaenoate) aids in resolving isomers . Polarimetry or chiral chromatography may further verify stereochemical purity in derivatives like hydroxylated analogs .
Q. What are the primary natural sources of (7Z,10Z,13Z,16Z,19Z)-DPA, and how can they be efficiently extracted for lab studies?
Methodological Answer: This ω-3 fatty acid is found in marine organisms (e.g., fish oils, Acropora corals) and microalgae. Extraction protocols often involve Bligh-Dyer lipid extraction with chloroform-methanol, followed by urea complexation or silver-ion chromatography to concentrate polyunsaturated fatty acids (PUFAs). Confirmation via thin-layer chromatography (TLC) or HPLC with UV/fluorescence detection ensures purity .
Q. What is the role of (7Z,10Z,13Z,16Z,19Z)-DPA in mammalian metabolism?
Methodological Answer: (7Z,10Z,13Z,16Z,19Z)-DPA is a precursor to docosahexaenoic acid (DHA; 4Z,7Z,10Z,13Z,16Z,19Z) via a Δ4-desaturase-independent pathway. In rat liver microsomes, this conversion involves elongation and β-oxidation steps rather than direct desaturation. Isotopic tracing (e.g., ¹⁴C-labeled DPA) and enzyme inhibition studies are used to map these pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic pathways for DPA-to-DHA conversion?
Methodological Answer: Contradictory findings (e.g., Δ4-desaturase involvement vs. elongation/β-oxidation) require comparative studies across model systems. For example, in vitro assays with human hepatocytes vs. rat liver microsomes, coupled with CRISPR-Cas9 knockout of candidate genes (e.g., ELOVL2/5), can clarify species-specific mechanisms. Metabolomic profiling via LC-MS/MS quantifies intermediates to validate pathways .
Q. What experimental strategies address challenges in quantifying trace levels of DPA in complex biological matrices?
Methodological Answer: Sensitive detection employs derivatization (e.g., pentafluorobenzyl esters for electron-capture GC-MS) or stable isotope dilution (e.g., ²H₅-DPA as an internal standard). Multidimensional LC (e.g., 2D-LC with C18 and silver-ion columns) enhances separation from co-eluting lipids. Validation via tandem MS (MRM mode) ensures specificity in plasma or tissue samples .
Q. Why is (7Z,10Z,13Z,16Z,19Z)-DPA enriched in Acropora corals but absent in other marine holobionts?
Methodological Answer: Ecological niche-specific biosynthesis may involve symbiotic dinoflagellates (Symbiodiniaceae) producing DPA via unique elongase/desaturase systems. Comparative transcriptomics of coral-associated microbes and lipidomic profiling (e.g., MALDI-TOF imaging) can identify biosynthetic gene clusters and spatial distribution patterns .
Q. How do physicochemical properties of DPA influence its stability in experimental storage?
Methodological Answer: DPA’s high unsaturation makes it prone to oxidation. Storage under inert gas (argon) at −80°C with antioxidants (e.g., BHT) is critical. Accelerated stability studies (e.g., 40°C/75% RH for 1 month) assess degradation kinetics. UV-Vis spectroscopy (conjugated diene formation at 234 nm) monitors oxidation .
Conflict Analysis & Synthesis
Q. How should researchers reconcile conflicting data on DPA’s bioactivity in inflammation models?
Methodological Answer: Discrepancies may arise from model specificity (e.g., murine vs. human macrophages) or DPA’s dual roles as a DHA precursor and direct signaling molecule. Dose-response studies with pure isomers (≥95% purity via prep-HPLC) and genetic models (e.g., FAT-1 transgenic mice) can dissect precursor vs. direct effects. Multi-omics integration (lipidomics + transcriptomics) identifies downstream targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
